Biotin-PEG2-Azide

Spacer arm length Steric hindrance Small molecule biotinylation

Select Biotin-PEG2-Azide (1910803-72-3) for experiments where a short, rigid PEG2 spacer (~8–10 Å) is essential to maintain native biomolecular conformation and minimize steric hindrance in confined binding pockets. Unlike longer-chain alternatives (PEG4/PEG8), its compact design ensures the biotin moiety remains in close proximity to the labeled small molecule, preserving ligand-receptor binding kinetics critical for pull-down assays, target identification, and PROTAC ternary complex formation. With DMSO solubility ≥100 mg/mL (127.89 mM), it enables concentrated stock preparation for CuAAC or SPAAC click reactions, reducing solvent interference in downstream biological assays.

Molecular Formula C16H28N6O4S
Molecular Weight 400.5
CAS No. 1910803-72-3
Cat. No. B606127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG2-Azide
CAS1910803-72-3
SynonymsBiotin-PEG2-azide
Molecular FormulaC16H28N6O4S
Molecular Weight400.5
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCN=[N+]=[N-])NC(=O)N2
InChIInChI=1S/C16H28N6O4S/c17-22-19-6-8-26-10-9-25-7-5-18-14(23)4-2-1-3-13-15-12(11-27-13)20-16(24)21-15/h12-13,15H,1-11H2,(H,18,23)(H2,20,21,24)
InChIKeyOVEZMVONEJMGLZ-YDHLFZDLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Biotin-PEG2-Azide (CAS 1910803-72-3): Bifunctional Click Chemistry Linker for Streptavidin-Biotin Affinity Capture


Biotin-PEG2-Azide is a heterobifunctional polyethylene glycol (PEG) linker featuring a biotin group for high-affinity streptavidin/avidin binding and a terminal azide group for bioorthogonal click chemistry (CuAAC and SPAAC) . The PEG2 spacer (two ethylene oxide units) provides a short, hydrophilic tether (≈8–10 Å) that enhances aqueous solubility and minimizes steric hindrance, enabling efficient bioconjugation in both organic and aqueous systems . It is widely employed as a biotinylation reagent for labeling alkynylated biomolecules, as a PROTAC linker, and as a versatile building block in chemical biology, proteomics, imaging, and drug delivery research .

Biotin-PEG2-Azide: Why PEG Spacer Length Prevents Direct Substitution by Longer-Chain Analogs


In-class compounds such as Biotin-PEG4-Azide, Biotin-PEG6-Azide, and Biotin-PEG8-Azide cannot be generically substituted for Biotin-PEG2-Azide without altering experimental outcomes. The PEG spacer length critically influences molecular conformation, steric accessibility, and aqueous solubility [1]. While longer PEG chains (e.g., PEG4: ≈20.5 Å; PEG8: ≈35.2 Å) may provide enhanced water solubility and greater distance between functional groups , the shorter PEG2 spacer (≈8–10 Å) offers a compact design that reduces steric hindrance in confined binding pockets, making it preferable for labeling small molecules, oligonucleotides, and proteins where minimal perturbation of native structure is essential . Procurement decisions must therefore be guided by quantitative spacer length, purity grade, and solubility specifications.

Biotin-PEG2-Azide (1910803-72-3): Quantitative Differentiation vs. Closest PEG Spacer Analogs


Spacer Length: PEG2 (≈8–10 Å) Provides Tighter Coupling Than PEG4 (≈20.5 Å) or PEG8 (≈35.2 Å)

Biotin-PEG2-Azide features a PEG2 spacer comprising two ethylene glycol units, corresponding to an estimated length of approximately 8–10 Å . In comparison, the widely used analog Biotin-PEG4-Azide has a PEG4 spacer of ≈20.5 Å , and Biotin-PEG8-Azide spans ≈35.2 Å . The shorter PEG2 chain reduces the distance between the biotin moiety and the conjugated target molecule, minimizing conformational flexibility and steric interference when labeling small molecules or when working in spatially constrained environments (e.g., deep binding pockets, dense surface coatings). This compact design is advantageous when precise spatial control and minimal linker footprint are required.

Spacer arm length Steric hindrance Small molecule biotinylation

Organic Solubility: ≥100 mg/mL in DMSO Enables High-Concentration Stock Preparation

Biotin-PEG2-Azide demonstrates high solubility in polar aprotic solvents: ≥100 mg/mL (127.89 mM) in DMSO with ultrasonication . It is also soluble in DMF, DCM, and moderately soluble in water . This solubility profile is comparable to that of longer-chain PEG analogs (e.g., Biotin-PEG4-Azide), but the PEG2 version offers a favorable balance of organic solvent compatibility and reduced viscosity. The ability to prepare concentrated DMSO stocks (up to ~128 mM) facilitates efficient bioconjugation reactions and simplifies downstream purification.

Solubility DMSO Stock solution

Purity Grade: Commercial Availability at ≥95–98% Ensures Reproducible Conjugation Efficiency

Biotin-PEG2-Azide is routinely supplied at high purity levels: ≥95% (AxisPharm) , 96% (Santa Cruz Biotechnology) , 95–98% (Glyco Mindsynth, HPLC) [1], and ≥98% (Aladdin Scientific) . While many biotin-PEG-azide analogs are also offered at similar purity ranges, the consistent availability of analytically verified, high-purity Biotin-PEG2-Azide from multiple vendors reduces batch-to-batch variability and ensures reliable click chemistry kinetics. Lower purity grades (<95%) may contain unreacted PEG intermediates or azide decomposition products that can quench click reactions or introduce background signal in streptavidin-based detection assays.

Purity Quality control Reproducibility

Biotin-PEG2-Azide: Optimal Use Cases Based on Quantitative Spacer and Solubility Data


Small Molecule Biotinylation with Minimal Steric Perturbation

The compact PEG2 spacer (≈8–10 Å) ensures that the biotin moiety remains in close proximity to the labeled small molecule, reducing the risk of altering ligand-receptor binding kinetics. This is critical for pull-down assays, target identification studies, and affinity probe development where the native small molecule conformation must be preserved .

PROTAC Linker Synthesis Requiring Short, Rigid Spacer Geometry

In PROTAC design, linker length and flexibility profoundly influence ternary complex formation and degradation efficiency. The short PEG2 spacer provides a rigid, predictable distance between the E3 ligase ligand and the target protein ligand, making Biotin-PEG2-Azide a valuable building block for synthesizing PROTACs that demand minimal conformational entropy .

High-Concentration Click Chemistry Stock Solutions

With a DMSO solubility of ≥100 mg/mL (127.89 mM), Biotin-PEG2-Azide can be prepared as a concentrated stock solution for copper-catalyzed or strain-promoted click reactions. This minimizes solvent volume and reduces potential interference from DMSO in subsequent biological assays .

Technical Documentation Hub

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